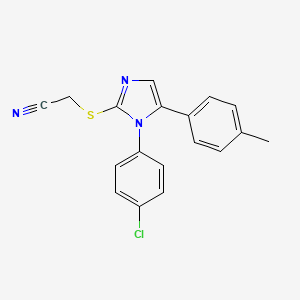

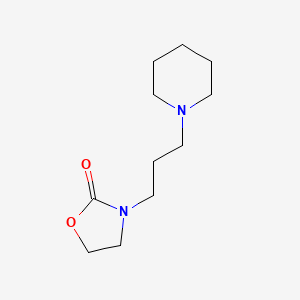

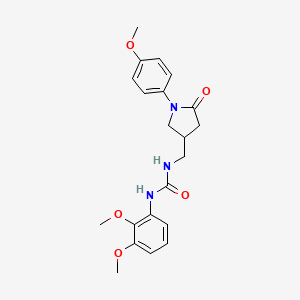

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Imidazole derivatives are well-known for their antimicrobial properties. They can be synthesized to target a variety of pathogens, including bacteria and fungi. The presence of the chlorophenyl and tolyl groups in this compound could potentially enhance its antimicrobial efficacy by increasing its lipophilicity, thus improving cell membrane penetration .

Antitumor Agents

The structural motif of imidazole is present in many compounds with antitumor activity. The electron-rich sulfur atom in the thioacetonitrile group could be involved in the formation of reactive intermediates or in binding to tumor-associated enzymes, contributing to its antitumor potential .

Anti-Inflammatory Applications

Imidazole derivatives have been reported to exhibit anti-inflammatory activities. The compound could be investigated for its ability to modulate inflammatory pathways, possibly through the inhibition of cytokine production or the suppression of inflammatory cell activation .

Antiviral Research

The imidazole ring is a common feature in many antiviral drugs. This compound could be explored for its potential use in the treatment of viral infections, particularly those where the virus utilizes thiol-containing enzymes for replication, which could be inhibited by the compound’s thioacetonitrile moiety .

Development of Diagnostic Agents

The unique structure of this compound, with its imidazole core and substituents, could be utilized in the development of diagnostic agents. For instance, it could be tagged with a radioactive isotope for use in imaging techniques to diagnose certain types of cancers or infections .

Chemical Synthesis and Catalysis

Imidazole derivatives can act as ligands in catalytic processes, potentially enhancing the efficiency of various chemical reactions. The compound’s structure could be explored for its ability to form complexes with metals and facilitate catalytic transformations in organic synthesis .

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3S/c1-13-2-4-14(5-3-13)17-12-21-18(23-11-10-20)22(17)16-8-6-15(19)7-9-16/h2-9,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTZFJNTACEETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)

![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)

![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)

![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)